5-Chloro-2-isobutoxypyridine-3-boronic acid
Overview
Description
5-Chloro-2-isobutoxypyridine-3-boronic acid: is a boronic acid derivative with the molecular formula C9H13BClNO3 .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various organic compounds, suggesting that the compound could interact with a broad range of molecular targets.
Mode of Action
The compound likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 5-Chloro-2-isobutoxypyridine-3-boronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that the compound could influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a participant in the Suzuki-Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide range of organic compounds, each with its own potential effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction’s efficiency can be affected by the choice of these reagents, as well as factors such as temperature and solvent . The compound’s stability could also be influenced by conditions such as pH and temperature .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-isobutoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways. For example, it may affect the activity of enzymes involved in the synthesis of nucleotides, amino acids, and lipids, resulting in alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzymatic activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid typically involves the reaction of 5-chloro-2-isobutoxypyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of a palladium catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isobutoxypyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-Chloro-2-isobutoxypyridine-3-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
- 5-Chloro-3-pyridineboronic acid
- 3-Pyridinylboronic acid
- 2-Chloropyridine-3-boronic acid
Comparison: 5-Chloro-2-isobutoxypyridine-3-boronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to other boronic acids, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex molecules with unique functional groups .
Properties
IUPAC Name |
[5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJKPMVBIIUTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681584 | |
Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-42-2 | |
Record name | B-[5-Chloro-2-(2-methylpropoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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